molecular formula C13H12N4 B1483090 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098103-35-4

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1483090
CAS RN: 2098103-35-4
M. Wt: 224.26 g/mol
InChI Key: NVEORBAMVBBMQH-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic aromatic organic compound. The presence of these rings suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the pyrazole and pyridine rings, as well as the cyclopropylmethyl and carbonitrile groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include properties like melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

Pyrazole derivatives have been evaluated for their selectivity and potency as chemical inhibitors of cytochrome P450 isoforms, crucial for drug metabolism and potential drug-drug interactions. For instance, certain pyrazole compounds demonstrate significant inhibitory effects on specific CYP isoforms, indicating their potential use in studying drug metabolism and interactions (Khojasteh et al., 2011).

Heterocyclic Chemistry and Complex Formation

Research on pyrazole-based ligands highlights their versatility in forming metal complexes with notable spectroscopic, magnetic, and electrochemical properties. These findings point to potential applications in materials science and catalysis (Boča et al., 2011).

Synthetic Applications and Medicinal Chemistry

Pyrazole derivatives serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds. Their reactivity has been harnessed for creating diverse molecules with applications in dye production and medicinal chemistry, underscoring their importance in organic synthesis (Gomaa & Ali, 2020).

N-oxide Derivatives in Drug Development

Heterocyclic N-oxide molecules, including those derived from pyrazoles, are recognized for their roles in organic synthesis, catalysis, and pharmaceutical development. They exhibit a range of biological activities, including anticancer and anti-inflammatory effects, highlighting their potential in drug discovery (Li et al., 2019).

Kinase Inhibition for Therapeutic Applications

Pyrazolo[3,4-b]pyridines, a class of pyrazole derivatives, have been identified as versatile scaffolds in the design of kinase inhibitors, useful in targeting various kinase-related diseases. Their ability to adopt multiple binding modes with kinases underscores their significance in therapeutic agent design (Wenglowsky, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is often studied in the context of biological systems for pharmaceutical compounds. Without specific information, it’s not possible to provide a detailed mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information, it’s not possible to provide detailed safety and hazard information for this compound .

Future Directions

The future directions for research on a compound like this could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications. This could involve laboratory experiments, computational modeling, and potentially even industrial applications .

properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEORBAMVBBMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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